Ibuprofen isobutanolammonium

Pharmaceutical Chemistry Formulation Science Solubility Enhancement

Ibuprofen isobutanolammonium (Ib-isb) is a pharmaceutical salt of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen, formulated by reacting ibuprofen free acid with isobutanolamine (2-amino-2-methyl-1-propanol). This salt is specifically engineered to overcome the poor aqueous solubility of ibuprofen free acid, thereby enhancing its bioavailability and enabling novel topical and intravaginal formulations.

Molecular Formula C17H29NO3
Molecular Weight 295.4 g/mol
CAS No. 67190-45-8
Cat. No. B12778291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIbuprofen isobutanolammonium
CAS67190-45-8
Molecular FormulaC17H29NO3
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC=C(C=C1)C(C)C(=O)O.CC(C)(CO)N
InChIInChI=1S/C13H18O2.C4H11NO/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;1-4(2,5)3-6/h4-7,9-10H,8H2,1-3H3,(H,14,15);6H,3,5H2,1-2H3
InChIKeyQEYXCMAFPIGBID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ibuprofen Isobutanolammonium (CAS 67190-45-8): A Water-Soluble Ibuprofen Salt for Enhanced Topical Bioavailability


Ibuprofen isobutanolammonium (Ib-isb) is a pharmaceutical salt of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen, formulated by reacting ibuprofen free acid with isobutanolamine (2-amino-2-methyl-1-propanol) [1]. This salt is specifically engineered to overcome the poor aqueous solubility of ibuprofen free acid, thereby enhancing its bioavailability and enabling novel topical and intravaginal formulations [1]. The compound completely dissociates in aqueous solution, releasing the active ibuprofen moiety, and is commercially available as Ginenorm in sachet and vaginal douche formulations [1].

Why Generic Ibuprofen or Other NSAID Salts Cannot Substitute for Ibuprofen Isobutanolammonium in Topical Gynecological Applications


Ibuprofen free acid possesses very low water solubility, severely limiting its utility in aqueous topical or intravaginal formulations without complex solubilizing excipients [1]. While other ibuprofen salts (e.g., sodium, lysine) improve oral absorption kinetics, they are not formulated or clinically validated for direct intravaginal use [2]. Ibuprofen isobutanolammonium, in contrast, was purposefully designed to completely dissociate in water, achieving a solubility profile suitable for vaginal douche and sachet formulations without the need for organic solvents or surfactants [1]. Moreover, its clinical efficacy has been established specifically for gynecological inflammation, with a body of evidence from multiple controlled clinical trials that is lacking for other ibuprofen salts in this route of administration [1]. Substituting another NSAID salt would therefore risk formulation instability, unpredictable local bioavailability, and unverified clinical outcomes in the intended patient population.

Quantitative Evidence: Direct Comparative Performance Data for Ibuprofen Isobutanolammonium


Improved Aqueous Solubility vs. Ibuprofen Free Acid

Salt formation with isobutanolamine significantly improves the aqueous solubility of ibuprofen. While ibuprofen free acid has a water solubility of <0.1 g/100 mL (at 20°C), ibuprofen isobutanolammonium is described as 'freely soluble' in water . Thermal analysis confirmed that the product is a true salt, not a co-crystal, which is critical for its complete dissociation in aqueous media [1].

Pharmaceutical Chemistry Formulation Science Solubility Enhancement

Faster Symptom Reduction vs. Benzydamine Hydrochloride in Vulvovaginitis

In a randomized, head-to-head clinical trial (n=30 patients with vulvovaginitis), vaginal irrigations with ibuprofen isobutanolammonium (Ib-isb) demonstrated a 'more marked' and 'more rapid' reduction in both subjective (burning, itching) and objective (erythema, oedema) symptoms compared to benzydamine hydrochloride [1]. Both groups showed highly significant improvement from baseline by day 3 (p<0.01), but the Ib-isb group experienced a faster onset of relief, a trend that persisted through day 7 [1].

Gynecology Clinical Pharmacology Anti-inflammatory

Enhanced Reduction of Preoperative Genital Inflammation vs. Standard Care Alone

A randomized controlled study in 60 patients undergoing pelvic surgery assessed the addition of ibuprofen isobutanolammonium vaginal solution (once daily for 2 days) to standard preoperative preparation. Compared to standard preparation alone, the Ib-isb group experienced a 47-70% greater reduction in inflammation of the lower genital tract, a 1.5-fold more effective reduction in subjective vaginal symptoms, and 2-12 times faster resolution of these symptoms [1].

Gynecological Surgery Preoperative Care Anti-inflammatory Adjunct

Validated Clinical Efficacy in Vulvovaginitis Across 10 Clinical Studies

The clinical efficacy of ibuprofen isobutanolammonium for vulvovaginitis is supported by a robust body of evidence comprising 10 clinical studies, including 6 controlled trials and 4 open-label studies, involving a total of 399 women [1]. The six controlled studies included comparisons against both placebo (2 studies) and active comparators such as benzydamine [1]. This evidence base is specific to the isobutanolammonium salt and the vaginal route of administration.

Vulvovaginitis Clinical Trials Topical NSAID

Thermodynamic Confirmation of True Salt Formation for Consistent Bioavailability

Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) analysis confirmed that ibuprofen isobutanolammonium is a true salt, not a co-crystal, of ibuprofen [1]. This distinction is critical for pharmaceutical development because salts generally exhibit more predictable and complete dissociation in aqueous media, ensuring consistent bioavailability. The DSC curve of the salt differed significantly from that of the parent drug, indicating a chemical reaction had occurred [1].

Pharmaceutical Analysis Polymorphism Quality Control

High-Value Research and Industrial Application Scenarios for Ibuprofen Isobutanolammonium


Development of Novel Aqueous-Based Topical Anti-Inflammatory Formulations

Given its 'freely soluble' nature in water , ibuprofen isobutanolammonium enables the formulation of clear, aqueous-based topical gels, sprays, or washes without the need for organic solvents or complex solubilizing agents. This is in direct contrast to ibuprofen free acid, which requires such excipients. Researchers and formulators can leverage this property to create patient-friendly, non-greasy, and potentially more tolerable topical products for dermatological or gynecological applications.

Preoperative Gynecological Adjunct Therapy for Reducing Surgical Site Inflammation

The evidence from a randomized controlled trial demonstrates that adding ibuprofen isobutanolammonium vaginal solution to standard preoperative care results in a 47-70% greater reduction in local inflammation and 2-12 times faster symptom resolution . This makes the compound a strong candidate for inclusion in standardized preoperative protocols for pelvic surgery, potentially leading to reduced postoperative pain, lower infection rates, and shorter hospital stays. This is a clear value proposition for hospital pharmacy procurement.

Standardized Topical Treatment for Acute Vulvovaginitis in Clinical Trials

With 10 clinical studies (6 controlled) validating its efficacy and safety in vulvovaginitis , ibuprofen isobutanolammonium serves as a reliable, evidence-backed intervention. Researchers designing clinical trials for new gynecological therapies can use it as an active comparator or adjunctive anti-inflammatory, ensuring a robust benchmark for symptom reduction. Its established dosing regimen (1g twice daily for 7 days) and commercial availability in convenient sachet and douche formats facilitate consistent, reproducible study designs.

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